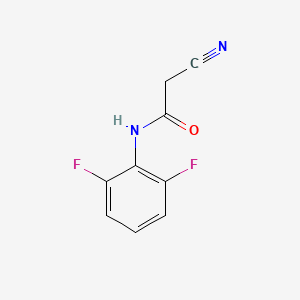

![molecular formula C23H21N5O5S B2702022 N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105246-01-2](/img/structure/B2702022.png)

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

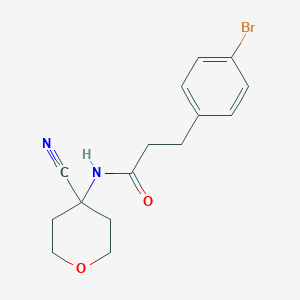

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a furan ring. These types of compounds are often synthesized for their potential biological activities .

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step reactions, each introducing a new functional group or ring to the molecule. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The electron-donating furan ring and the electron-withdrawing carbamoyl group could contribute to the electronic properties of the molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carbamoyl group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbamoyl group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Applications

Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal significant anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016). These compounds' structure-activity relationship (SAR) highlights the importance of heterocyclic frameworks in designing drugs with targeted biological activities.

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrates strong antiprotozoal activity, especially against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of heterocyclic compounds in treating protozoal infections (Ismail et al., 2004).

Synthesis of Heterocyclic Compounds

The synthesis of fused pyridine-4-carboxylic acids through Combes-type reaction demonstrates the versatility of heterocyclic compounds in organic synthesis, providing a pathway to generate libraries of compounds for further biological evaluation (Volochnyuk et al., 2010). Such methodologies are crucial for discovering new drugs and materials with specific properties.

Antibacterial and Antimicrobial Activities

Microwave-assisted synthesis of novel pyrazoline derivatives reveals potent antiinflammatory and antibacterial agents, indicating the potential of heterocyclic compounds in developing new antimicrobial therapies (Ravula et al., 2016). This research underscores the importance of exploring new synthetic methods to expedite the discovery of bioactive compounds.

Discovery of CDK2 Inhibitors for Anti-Proliferative Activity

The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlights the role of heterocyclic compounds in developing treatments for cancers by inhibiting critical enzymes involved in cell cycle regulation (Abdel-Rahman et al., 2021). This research illustrates the intersection of medicinal chemistry and cancer biology, providing a foundation for developing novel anticancer agents.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPBJFIYXYNSHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

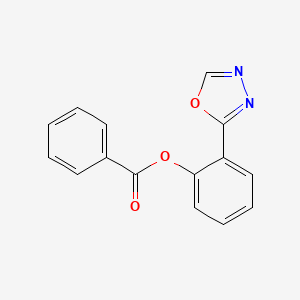

![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2701941.png)

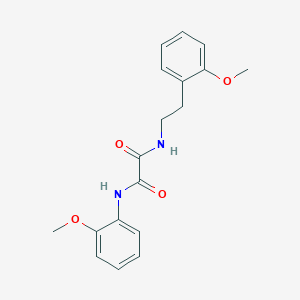

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)

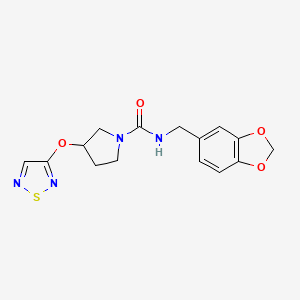

![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)

![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)

![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)

![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)

![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)

![Tert-butyl 3,11-diazatricyclo[6.2.1.02,7]undecane-11-carboxylate;hydrochloride](/img/structure/B2701959.png)